Positional Isomerism: 2-Sulfonic Acid vs. 3-Sulfonic Acid Regioisomer
The 2-sulfonic acid isomer (857422-45-8) and the 3-sulfonic acid isomer (857422-43-6) share identical molecular formula (C₆H₇NO₄S) and molecular weight (189.19 g/mol) . The sulfonic acid group at the 2-position occupies the most electron-rich carbon of the pyrrole ring, which is the preferential site for electrophilic attack and subsequent derivatization reactions [1]. In contrast, the 3-position is less activated toward electrophilic substitution. This positional difference directly impacts the compound's utility in synthetic sequences requiring specific regiochemical control.
| Evidence Dimension | Substituent position on pyrrole ring |
|---|---|
| Target Compound Data | Sulfonic acid at 2-position (CAS 857422-45-8, SMILES: CC(=O)n1cccc1S(=O)(=O)O) |
| Comparator Or Baseline | Sulfonic acid at 3-position (CAS 857422-43-6, SMILES: CC(=O)n1ccc(c1)S(=O)(=O)O) |
| Quantified Difference | Regioisomeric shift: 2-position vs. 3-position; InChIKey differs: YNLCAFXWMSJEKI-UHFFFAOYSA-N vs. PHQCDEFVOIYZIS-UHFFFAOYSA-N |
| Conditions | Structural and identity analysis via SMILES/InChIKey comparison |
Why This Matters
Procurement of the incorrect regioisomer will yield a different compound that cannot serve as a direct replacement in any synthetic or biological assay requiring the 2-sulfonic acid motif.
- [1] Yadav, J. S., Reddy, B. V. S., & Reddy, P. M. K. (2002). Zinc-mediated acylation and sulfonation of pyrrole and its derivatives. Tetrahedron Letters, 43(42), 7599-7601. https://doi.org/10.1016/S0040-4039(02)01514-9 View Source
